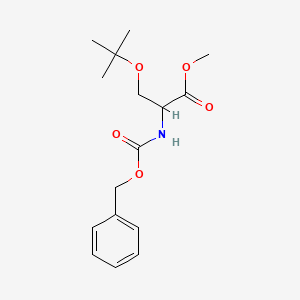![molecular formula C16H13ClN2O3 B7795307 (4Z)-2-(4-chlorophenyl)-4-[1-(furan-2-ylmethylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B7795307.png)
(4Z)-2-(4-chlorophenyl)-4-[1-(furan-2-ylmethylamino)ethylidene]-1,3-oxazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cinnamic Acid . Cinnamic acid is an organic compound that is classified as an aromatic acid. It is a white crystalline substance that is slightly soluble in water but freely soluble in many organic solvents. Cinnamic acid is naturally occurring and can be found in various plants. It is widely used in the flavor and fragrance industries due to its pleasant smell, which is reminiscent of cinnamon.
准备方法
Synthetic Routes and Reaction Conditions
Cinnamic acid can be synthesized through several methods. One of the most common methods is the Perkin reaction , which involves the reaction of benzaldehyde with acetic anhydride in the presence of an alkali metal acetate. The reaction conditions typically include heating the mixture to facilitate the reaction.
Another method is the Knoevenagel condensation , where benzaldehyde reacts with malonic acid in the presence of a base such as piperidine. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In industrial settings, cinnamic acid is often produced through the catalytic oxidation of cinnamaldehyde . This method involves the use of catalysts such as palladium or platinum to oxidize cinnamaldehyde to cinnamic acid. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and efficiency.
化学反应分析
Types of Reactions
Cinnamic acid undergoes various types of chemical reactions, including:
Oxidation: Cinnamic acid can be oxidized to form benzaldehyde and benzoic acid.
Reduction: It can be reduced to form hydrocinnamic acid.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted cinnamic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products
Oxidation: Benzaldehyde and benzoic acid.
Reduction: Hydrocinnamic acid.
Substitution: Various substituted cinnamic acids depending on the substituent introduced.
科学研究应用
Cinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Cinnamic acid and its derivatives have been studied for their antimicrobial and antioxidant properties.
Medicine: It is used in the formulation of certain drugs due to its anti-inflammatory and analgesic properties.
Industry: Cinnamic acid is used in the production of flavors, fragrances, and cosmetics. It is also used as a stabilizer in the manufacture of certain plastics.
作用机制
The mechanism of action of cinnamic acid involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Cinnamic acid disrupts the cell membrane of microorganisms, leading to cell lysis and death.
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress, protecting cells from damage.
Anti-inflammatory Activity: Cinnamic acid inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation and pain.
相似化合物的比较
Cinnamic acid can be compared with other similar compounds such as:
Ferulic Acid: Similar to cinnamic acid but with an additional methoxy group on the aromatic ring. It has stronger antioxidant properties.
Coumaric Acid: Similar structure but with a hydroxyl group on the aromatic ring. It is also known for its antioxidant and antimicrobial properties.
Caffeic Acid: Contains both hydroxyl and methoxy groups on the aromatic ring. It has potent antioxidant and anti-inflammatory properties.
List of Similar Compounds
- Ferulic Acid
- Coumaric Acid
- Caffeic Acid
Cinnamic acid is unique due to its balance of antimicrobial, antioxidant, and anti-inflammatory properties, making it a versatile compound in various fields of research and industry.
属性
IUPAC Name |
(4Z)-2-(4-chlorophenyl)-4-[1-(furan-2-ylmethylamino)ethylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-10(18-9-13-3-2-8-21-13)14-16(20)22-15(19-14)11-4-6-12(17)7-5-11/h2-8,18H,9H2,1H3/b14-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXHXNJGFVNSSA-UVTDQMKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)OC(=N1)C2=CC=C(C=C2)Cl)NCC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/1\C(=O)OC(=N1)C2=CC=C(C=C2)Cl)/NCC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4Z)-4-(2-phenylhydrazinylidene)tetrahydrothiophen-3-yl]benzamide](/img/structure/B7795230.png)
![2-(2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)acetic acid](/img/structure/B7795236.png)
![2-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzamide](/img/structure/B7795243.png)

![5-chloro-4H-imidazo[4,5-b]pyridine](/img/structure/B7795257.png)


![(4Z)-2-(4-chlorophenyl)-4-[1-(3-ethoxypropylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B7795309.png)
![(4Z)-4-[1-(butylamino)ethylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one](/img/structure/B7795313.png)
![(4Z)-4-[(benzylamino)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one](/img/structure/B7795326.png)
![(4Z)-4-[1-(benzylamino)ethylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one](/img/structure/B7795329.png)
![(4Z)-2-(4-chlorophenyl)-4-[1-[2-(oxolan-2-yl)ethylamino]ethylidene]-1,3-oxazol-5-one](/img/structure/B7795337.png)
![(5E)-5-[1-[(3-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7795343.png)
